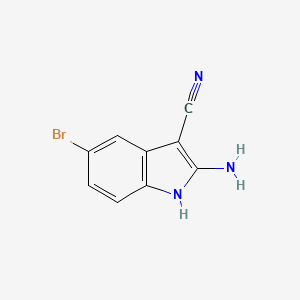

2-Amino-5-bromo-1h-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-1H-indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-5-1-2-8-6(3-5)7(4-11)9(12)13-8/h1-3,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYLRPXWQDXODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Bromo 1h Indole 3 Carbonitrile

Reactivity of the Amino Group at Position 2

The 2-amino group of the indole (B1671886) core is a key site for nucleophilic reactions and functionalization, providing a gateway to a variety of fused heterocyclic systems and substituted indole derivatives.

Nucleophilic Reactivity and Condensation Reactions

The nucleophilic nature of the 2-amino group, enhanced by the electron-donating character of the indole ring, allows it to readily participate in condensation reactions with various electrophiles. A significant application of this reactivity is in the synthesis of fused pyrimidine (B1678525) rings, leading to the formation of pyrimido[4,5-b]indoles. These compounds are of considerable interest due to their structural similarity to purines and their associated biological activities. youtube.com

For instance, the reaction of 2-amino-1H-indole-3-carbonitriles with reagents such as guanidine (B92328) nitrate (B79036) or through multicomponent reactions involving aldehydes and an ammonium (B1175870) iodide nitrogen source can lead to the construction of the pyrimidine ring. researchgate.netchemistrysteps.comlibretexts.org These annulation reactions typically proceed through the formation of new carbon-nitrogen bonds, highlighting the dual role of the amino and adjacent carbonitrile group in the cyclization process. chemistrysteps.comlibretexts.org The synthesis of these tricyclic systems is often achieved under mild conditions, making it an attractive strategy for generating molecular complexity. researchgate.net

Table 1: Examples of Condensation Reactions Leading to Pyrimido[4,5-b]indoles

| Reactants | Reagents and Conditions | Product | Reference |

| 2-Chloroindole-3-carbaldehydes, Guanidine nitrate | KOH, EtOH, reflux | Tricyclic-fused N-alkyl-9H-pyrimido[4,5-b]indol-2-amines | researchgate.net |

| Indole-3-carboxaldehydes, Aromatic aldehydes, Ammonium iodide | I2, O2 | 2-Phenyl-9H-pyrimido[4,5-b]indoles | chemistrysteps.comlibretexts.org |

Functionalization through Acylation, Alkylation, and Sulfonation

The amino group at the C2 position can be further functionalized through acylation, alkylation, and sulfonation reactions, offering pathways to modify the electronic and steric properties of the indole scaffold.

Acylation: The acylation of 2-aminoindoles can be achieved using various acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds readily due to the nucleophilicity of the amino group. For example, the reductive acylation of 2-nitroindoles in the presence of an anhydride (B1165640) provides access to N-acylated 2-aminoindoles. conicet.gov.ar This method can be conceptually applied to 2-amino-5-bromo-1H-indole-3-carbonitrile to introduce a range of acyl groups.

Alkylation: N-alkylation of 2-aminoindole-3-carbonitriles has been demonstrated using reagents like N,N-dimethylformamide-dialkylacetals (DMF-dialkylacetals) under microwave irradiation. youtube.comlibretexts.org This reaction provides access to N-alkylated indole precursors which are valuable for the synthesis of biologically active compounds. youtube.com The alkylation can occur at the N1 position of the indole ring, influenced by the reaction conditions and the substrate. youtube.comlibretexts.org While direct alkylation of the 2-amino group can be challenging, it can be achieved under specific conditions, often involving protection-deprotection strategies or the use of specific alkylating agents. organic-chemistry.org

Sulfonation: The amino group can be sulfonated using sulfonyl chlorides in the presence of a base. This reaction introduces a sulfonamide functionality, which is a common motif in many pharmaceutical compounds. The conversion of sulfonamides back to sulfonyl chlorides is also possible, providing a versatile handle for further diversification. nih.govnih.gov While specific examples for the target molecule are not prevalent in the literature, the general reactivity of amines with sulfonyl chlorides is a well-established transformation. organic-chemistry.org

Table 2: General Functionalization Reactions of the 2-Amino Group

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Acylation | Acid Anhydride, Reducing Agent | N-Acyl-2-aminoindole | conicet.gov.ar |

| Alkylation | DMF-dialkylacetals, Microwaves | N1-Alkyl-2-aminoindole-3-carbonitrile | youtube.comlibretexts.org |

| Sulfonation | Sulfonyl Chloride, Base | 2-Sulfonamidoindole | nih.govnih.govorganic-chemistry.org |

Transformations Involving the Bromo Substituent at Position 5

The bromine atom at position 5 serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The 5-bromoindole (B119039) moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful tool for the arylation of the 5-position. orgsyn.org This reaction is widely used for the synthesis of biaryl and heteroaryl-substituted indoles. conicet.gov.arresearchgate.net The reaction typically employs a palladium catalyst, a base, and a suitable solvent. researchgate.net The choice of catalyst and ligands can be crucial for achieving high yields, especially with challenging substrates like unprotected nitrogen-rich heterocycles. conicet.gov.ar

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov This reaction can be applied to 5-bromoindoles to introduce vinyl groups at the 5-position. youtube.com Intramolecular Heck reactions of bromoindoles have also been utilized to synthesize fused-ring systems. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. washington.edu This reaction is particularly useful for introducing alkynyl moieties onto the indole scaffold. researchgate.netresearchgate.net Copper-free Sonogashira conditions have been developed to circumvent issues associated with copper co-catalysts. researchgate.net The alkynylated products can serve as intermediates for further transformations, such as the synthesis of fused heterocycles. chemistrysteps.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at Position 5

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki | Aryl/Heteroarylboronic acid | Pd(dppf)Cl2, K2CO3 | 5-Aryl/Heteroaryl-2-aminoindole | conicet.gov.arresearchgate.net |

| Heck | Alkene | Pd(OAc)2, PPh3, Base | 5-Alkenyl-2-aminoindole | libretexts.orgnih.govyoutube.com |

| Sonogashira | Terminal alkyne | Pd(CF3COO)2, PPh3, CuI, Et3N | 5-Alkynyl-2-aminoindole | researchgate.netnih.govresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Indole Core

While the bromo-substituted indole ring is not as activated towards nucleophilic aromatic substitution (SNAr) as systems bearing strong electron-withdrawing groups, this transformation can be achieved under certain conditions. The presence of the electron-withdrawing cyano group at position 3 can provide some activation for nucleophilic attack at the 5-position.

SNAr reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a Meisenheimer-like intermediate. libretexts.orgresearchgate.net The stability of this intermediate is crucial for the reaction to proceed. For the 5-bromoindole core, SNAr reactions would likely require strong nucleophiles and potentially elevated temperatures. Nucleophiles such as amines and alkoxides could displace the bromide. nih.govnih.gov However, competing reactions and the potential for catalyst-free C-N or C-O bond formation should be considered. mdpi.com

Reactivity of the Carbonitrile Group at Position 3

The carbonitrile group at position 3 is an electron-withdrawing group that influences the reactivity of the indole ring and also serves as a versatile functional group for various transformations.

The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions. organic-chemistry.org This transformation provides access to another important class of indole derivatives. For example, hydrolysis with potassium hydroxide (B78521) in tert-butyl alcohol is a known method for converting nitriles to amides. organic-chemistry.org

Furthermore, the carbonitrile group can be reduced to a primary amine (aminomethyl group). This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation. organic-chemistry.orgyoutube.com The resulting 3-aminomethylindole derivatives are valuable building blocks for the synthesis of more complex molecules.

In addition to hydrolysis and reduction, the carbonitrile group can participate in cycloaddition reactions and can be a precursor for the synthesis of other heterocyclic rings fused to the indole core, as seen in the formation of pyrimido[4,5-b]indoles. researchgate.netchemistrysteps.comlibretexts.org

Table 4: Transformations of the Carbonitrile Group at Position 3

| Reaction | Reagents and Conditions | Product | Reference |

| Hydrolysis to Amide | KOH, t-BuOH | 2-Amino-5-bromo-1H-indole-3-carboxamide | organic-chemistry.org |

| Hydrolysis to Carboxylic Acid | H3O+, heat | 2-Amino-5-bromo-1H-indole-3-carboxylic acid | organic-chemistry.org |

| Reduction to Amine | LiAlH4, then H2O | (2-Amino-5-bromo-1H-indol-3-yl)methanamine | organic-chemistry.orgyoutube.com |

Hydrolysis and Reduction Reactions

The functional groups of this compound are susceptible to hydrolysis and reduction under various conditions, allowing for conversion into other important chemical moieties.

Hydrolysis: The 3-carbonitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid. The selective hydrolysis of nitriles to amides can often be achieved under controlled conditions, for instance, using potassium hydroxide in tert-butyl alcohol. This method provides a straightforward route to the corresponding 2-amino-5-bromo-1H-indole-3-carboxamide, a valuable intermediate in medicinal chemistry. Complete hydrolysis to the carboxylic acid typically requires more forcing acidic or basic conditions.

Reduction: The reduction of this compound can lead to several products depending on the reagents and conditions employed.

Nitrile Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation yields 2-amino-5-bromo-3-(aminomethyl)-1H-indole.

Reductive Cyclization Precursors: In the context of synthesis, the 2-amino group is often formed via the reduction of a precursor, such as a 2-nitrophenylacetonitrile (B16159) derivative. Common methods for this transformation include the use of zinc or iron powder in the presence of an acid like HCl, or catalytic hydrogenation. nih.govnih.gov For example, the synthesis of 2-amino-indole-3-carboxamides can be achieved in a one-pot reaction where a 2-halonitrobenzene undergoes nucleophilic substitution with a cyanoacetamide, followed by a reductive cyclization using reagents like zinc dust and ferric chloride. nih.gov

Dehalogenation: Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) may also lead to reductive debromination at the C5 position, yielding 2-amino-1H-indole-3-carbonitrile. This reaction must be considered as a potential side reaction when other reductions are intended.

| Reaction Type | Reagent/Conditions | Product Functional Group |

| Partial Hydrolysis | KOH / t-BuOH | 3-Carboxamide |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Carboxylic Acid |

| Nitrile Reduction | LiAlH₄ | 3-Aminomethyl |

| Precursor Reduction | Zn/FeCl₃/HCl | 2-Amino (from nitro) |

| Debromination | H₂ / Pd/C | C5-H (dehalogenation) |

Cycloaddition and Condensation with Other Reagents

The electron-rich nature of the indole and the specific functionalities of 2-amino-1H-indole-3-carbonitrile make it a candidate for various cycloaddition and condensation reactions to build more complex heterocyclic systems.

Condensation Reactions: The 2-amino-3-cyano motif can be viewed as an enamine-nitrile, which possesses reactivity analogous to 3-cyanoacetyl indoles. nih.gov These compounds readily participate in condensation reactions. For example, Knoevenagel condensation with aldehydes can occur at the active methylene (B1212753) group of the tautomeric form, leading to intermediate Michael acceptors. These intermediates can then undergo further intramolecular or intermolecular reactions. One-pot, multi-component reactions involving this scaffold, various aldehydes, and other nucleophiles can produce a diverse range of fused or appended heterocyclic systems, such as pyran and pyridine (B92270) derivatives. nih.gov For instance, a four-component reaction between a 3-cyanoacetyl indole, an aldehyde, an acetyl-chromenone, and ammonium acetate (B1210297) can yield complex pyridine derivatives. nih.gov

Cycloaddition Reactions: The indole core can participate in cycloaddition reactions, acting either as the diene or dienophile component, though the C2-C3 double bond is most commonly involved. The [3+2] dipolar cycloaddition is a particularly powerful method for constructing five-membered rings. uchicago.edu Azomethine ylides, generated in situ from amino acids and aldehydes or ketones, can react with dipolarophiles to form pyrrolidine (B122466) rings. nih.govresearchgate.net The 2-amino-1H-indole-3-carbonitrile scaffold could potentially serve as the dipolarophile in such reactions. Furthermore, nitrones can undergo [3+2] cycloadditions with alkenes to form isoxazolidine (B1194047) rings, a reaction that could be applied to vinyl-substituted derivatives of the title compound. wikipedia.org The development of formal [3+2] cycloadditions, for example between azoalkenes and 3-vinylindoles, provides a route to functionalized 2,3-dihydropyrroles. nih.gov

Electrophilic and Nucleophilic Substitution on the Indole Nucleus

The reactivity of the indole ring towards substitution is heavily influenced by the electronic properties of the existing substituents.

Regioselectivity and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the electron-rich indole ring, typically occurring at the C3 position. nih.govstackexchange.com However, since the C3 position in this compound is already substituted, incoming electrophiles are directed to other positions on the ring, primarily the benzene (B151609) portion. The regiochemical outcome is determined by the combined directing effects of the three substituents.

2-Amino Group: This is a powerful activating, ortho-para directing group. It strongly enhances the nucleophilicity of the indole ring.

5-Bromo Group: This halogen is a deactivating, yet ortho-para directing group due to the interplay of its inductive electron-withdrawal and resonance electron-donation.

3-Carbonitrile Group: This is a deactivating, meta-directing group due to its strong electron-withdrawing nature.

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ | C2 | Activating | Ortho, Para (to C2) |

| -Br | C5 | Deactivating | Ortho, Para (to C5) |

| -CN | C3 | Deactivating | Meta (to C3) |

| Predicted EAS Site | C4, C6 |

Strategic Use of Electron-Withdrawing Groups (Umpolung)

Umpolung, or the reversal of polarity, is a synthetic strategy that inverts the normal reactivity of a functional group. nih.govacs.org The indole C3 position is intrinsically nucleophilic. nih.gov Strategies to reverse this, making C3 electrophilic, represent a formal umpolung of indole's natural reactivity and provide access to derivatives that are difficult to prepare conventionally. nih.govresearchgate.net

In this compound, the presence of the electron-withdrawing carbonitrile group at C3 already alters the typical reactivity profile of indole. While this is not umpolung in the classic sense of generating a C3 cation, it facilitates reactions that rely on the acidity of protons at other positions. For example, the nitrile group enhances the acidity of the N1 proton and the protons of the C2-amino group, making deprotonation easier to form potent nucleophiles at these sites for alkylation or acylation reactions.

A true umpolung strategy for this molecule could involve making the C2 position electrophilic. While the amino group makes C2 electron-rich, it could be transformed into a group that facilitates electrophilic attack, for example, by conversion to a diazonium salt. More advanced methods, such as those involving gold-catalyzed intramolecular nitrene transfer from an azide (B81097) to an alkyne, have been shown to generate an intermediate that behaves as an electrophilic indole equivalent at the C3 position. nih.govresearchgate.net Similar strategies could be envisioned to functionalize the 2-aminoindole core in novel ways.

Scaffold Modifications and Analog Design Principles

The functional groups on this compound provide multiple points for diversification, making it an attractive scaffold for creating libraries of analogs for biological screening.

Key derivatization handles include:

N1-H: Can be alkylated or acylated.

C2-NH₂: Can be acylated, alkylated, or used as a nucleophile to construct fused ring systems. For instance, sequential reactions with α-amino acids can lead to the formation of fused pyrazino[1,2-a]indol-4(1H)-ones. nih.gov

C3-CN: Can be hydrolyzed to an amide (which can then be further derivatized) or a carboxylic acid, or reduced to an aminomethyl group. nih.govnih.gov

C5-Br: Can be substituted via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of aryl, alkyl, or amino groups.

Indole Ring (C4, C6, C7): Can undergo electrophilic substitution to introduce further functionality.

These modifications allow for the systematic exploration of the chemical space around the core indole structure, tuning properties like solubility, lipophilicity, and target binding affinity.

Exploration of Simplified 5-Membered Ring Systems

The indole scaffold can serve as a precursor for the synthesis of simpler 5-membered heterocyclic rings, such as pyrroles. While not a common transformation, certain reaction conditions can induce ring-opening of the indole's benzene ring followed by rearrangement or re-closure.

More synthetically viable approaches may involve using the indole as a building block. For example, methods have been developed for the synthesis of pyrroles that are directly bound to an indole system. researchgate.net One such method involves an iodine-catalyzed reaction between isatin (B1672199) (an indole derivative) and 4-hydroxyproline (B1632879) to create an indolinone-bound pyrrole (B145914). researchgate.net It is plausible that oxidative cleavage of the C2-C3 bond of the this compound, followed by reaction with a suitable 1,4-dicarbonyl precursor or its equivalent, could lead to the formation of a substituted pyrrole. Additionally, transition metal-catalyzed reactions have been employed for the regioselective alkylation of both indoles and pyrroles, suggesting that conditions could be found to transform one into the other or to use the indole as a template for pyrrole construction. uctm.eduresearchgate.net

Spiroindoline Derivative Synthesis

The synthesis of spiroindoline derivatives is a significant area of research due to their prevalence in natural products and their potential as biologically active agents. The 5-bromoindole core, in particular, has been incorporated into spiroindoline structures to enhance biological activities. researchgate.netbeilstein-archives.org While direct synthesis from this compound is a specific pathway, broader strategies often involve the construction of the 5-bromoindoline (B135996) core followed by spirocyclization.

Research into the synthesis of 5-bromo derivatives of spiroindole phytoalexins provides insight into relevant synthetic strategies. researchgate.net One approach involves the bromination of an existing spiroindole precursor. For example, the synthesis of 5-brominated spirobrassinins has been achieved through the electrophilic substitution of the indoline (B122111) aromatic core at the C-5 position. researchgate.net The presence of bromine at the C-5 position of the spiroindoline phytoalexin nucleus has been shown to lead to a partial increase in antiproliferative activities on certain leukemia cells. beilstein-archives.org

The synthesis can be approached retrosynthetically, often starting from simpler indole derivatives. researchgate.net Key transformations may involve the construction of an intermediate that is then cyclized to form the spirocyclic system. The reaction conditions for these syntheses are crucial and can dictate the stereochemical outcome of the final product, often resulting in diastereomeric pairs. beilstein-archives.org

Table 1: Examples of Reactions for Spiroindoline Synthesis This table is representative of general strategies for forming 5-bromo spiroindolines and may not use this compound as the direct starting material.

| Starting Material | Reagents and Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Indole Derivative | i) PCC, CH₂Cl₂, rt; ii) Br₂, CH₂Cl₂–H₂O, Et₃N, rt | 5-Bromospiroindoline | 29-65 | researchgate.net |

| Oxime Intermediate | NaBH₃CN, TiCl₃; then appropriate isothiocyanate, Et₃N, MeOH | Spiroindoline Thiourea | Not specified | beilstein-archives.org |

Fused Heterocycle Construction and Ring Expansion/Contraction

The reactive nature of the 2-amino and 3-carbonitrile groups on the indole nucleus provides a powerful platform for the synthesis of complex, multi-ring systems through fused heterocycle construction, as well as more intricate transformations like ring expansion and contraction. metu.edu.trnih.gov

Fused Heterocycle Construction

The vicinal amino and nitrile functionalities are ideal precursors for building an additional heterocyclic ring fused to the indole core. This is a common strategy in medicinal chemistry for creating novel scaffolds. metu.edu.tr

Pyrimido[1,2-a]indoles: One strategy involves converting the starting indole into urea (B33335) or urethane (B1682113) derivatives, which can then undergo intramolecular cyclization to form fused pyrimidoindole skeletons. metu.edu.tr

Fused Pyridines: Multicomponent reactions are highly effective for constructing fused pyridine rings. For instance, a one-pot, four-component reaction of a 3-cyanoacetyl indole (a related structure), an aromatic aldehyde, a cycloalkanone, and ammonium acetate can yield structurally complex indole-cycloalkyl[b]pyridine hybrids through a tandem reaction sequence. nih.gov

Fused Tetrazoles: The reaction of 3-cyanoacetyl indole with aldehydes and 1H-tetrazole-5-amine can produce 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.gov This highlights how the cyano group participates in cyclization to form a new, fused heterocyclic system. researchgate.net

Ring Expansion

Ring expansion reactions transform the five-membered pyrrole ring of the indole into a six-membered ring, typically leading to quinoline (B57606) or quinolone structures. wikipedia.org These transformations are valuable for accessing different classes of heterocyclic compounds.

A notable example is the metal-free ring expansion of indoles using 2-nitroolefins in the presence of polyphosphoric acid. rsc.org This reaction proceeds through an acid-mediated cascade transformation involving an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. The indole nitrogen acts as the initial nucleophile, attacking the nitroalkene. Subsequent rearrangement and cyclization lead to the expansion of the five-membered ring into a six-membered 2-quinolone ring. rsc.org The use of tryptophan, an indole-containing amino acid, to synthesize larger fused-ring systems like azepino[4,5-b]indoles further demonstrates the utility of indole scaffolds in ring expansion strategies. mdpi.com

Ring Contraction

Ring contraction reactions are less common for the indole nucleus itself but are well-established for related cyclic systems. wikipedia.orgchemistrysteps.com These reactions can be used to create smaller, more strained rings from larger, more accessible ones. wikipedia.org While specific examples starting directly from this compound are not prevalent, general methodologies can be considered.

Wolff Rearrangement: If the indole were converted to a cyclic α-diazoketone, a Wolff rearrangement could induce ring contraction. wikipedia.org This reaction proceeds through a carbene intermediate and is a classic method for converting cyclic ketones into ring-contracted esters or acids.

Favorskii Rearrangement: The Favorskii rearrangement of cyclic α-halo ketones in the presence of a base is another powerful method for ring contraction. chemistrysteps.com This involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield the contracted ring product.

These rearrangements are typically driven by the formation of a more stable product, such as a less strained ring system (e.g., contracting a seven-membered ring to a more stable six-membered one). chemistrysteps.comyoutube.com

Table 2: Examples of Fused Heterocycle and Ring Expansion Reactions This table represents reaction types applicable to the 2-amino-3-carbonitrile indole core.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Fused Pyridine Synthesis | 3-Cyanoacetyl indole, Aldehyde, Malononitrile, NH₄OAc | VB₁, CTAB, Aqueous Micellar, 57 °C | 2-Amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitrile | nih.gov |

| Fused Tetrazolopyrimidine Synthesis | 3-Cyanoacetyl indole, Aldehyde, 1H-Tetrazole-5-amine | Et₃N, DMF, reflux | 5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | nih.gov |

| Ring Expansion (ANRORC) | 2-Substituted indole, 2-Nitroolefin | Polyphosphoric Acid | 3-Substituted 2-Quinolone | rsc.org |

Mechanistic Investigations and Theoretical Studies

Detailed Reaction Mechanism Elucidation for Synthesis and Transformation Pathways

The synthesis of 2-amino-5-bromo-1H-indole-3-carbonitrile can be understood by examining established mechanistic pathways for related indole (B1671886) derivatives. The formation of the core indole structure and the introduction of its substituents—amino, bromo, and carbonitrile groups—involve several key reaction types.

The synthesis of the indole skeleton itself can be achieved through various methods, but post-functionalization of a pre-existing indole ring is a common strategy. The synthesis of polysubstituted indoles often begins with a core structure, such as 3-cyanoacetyl indole. nih.gov A plausible pathway for the title compound likely involves the initial bromination of an appropriate indole precursor. For instance, methods for preparing 5-bromoindole (B119039) have been developed, which could serve as a starting point. google.com

Following bromination, the introduction of the 2-amino and 3-carbonitrile groups is required. The chemistry of 3-cyanoacetyl indoles provides insight into the reactivity at the C3 position. nih.gov One potential synthetic route could involve the following mechanistic steps:

Electrophilic Bromination: An indole or a substituted indole precursor undergoes electrophilic substitution, typically with an electrophilic bromine source, to install the bromine atom at the C5 position of the indole ring. The regioselectivity is directed by the existing substituents on the ring.

Introduction of the Cyano Group: A common method for introducing a cyano group at the C3 position is through Vilsmeier-Haack type reactions or by reaction with cyanating agents.

Amination at C2: The introduction of an amino group at the C2 position is a critical step. This can be achieved through various methods, such as nucleophilic substitution on a 2-haloindole derivative or through rearrangement reactions. The synthesis of 3-aminoindoles, for example, can be accomplished via cascade transformations. mdpi.com A plausible mechanism for the amination step could involve the nucleophilic attack of an amine source on an activated indole intermediate. uni-rostock.de

Transformations of the resulting this compound could involve the versatile reactivity of the cyano and amino groups. For example, 3-cyanoacetyl indoles are known to participate in multi-component reactions to form complex heterocyclic systems like pyran and pyrimidine (B1678525) derivatives. nih.gov A proposed mechanism often starts with a Knoevenagel condensation or a Michael addition, initiated by a base like triethylamine (B128534) (Et3N), followed by intramolecular cyclization to yield the final heterocyclic product. nih.gov

Computational Chemistry and Molecular Modeling of Indole Derivatives

Computational chemistry provides profound insights into the molecular properties of indole derivatives, complementing experimental findings. Methods such as Density Functional Theory (DFT) are instrumental in analyzing the structure, electronics, and reactivity of these molecules.

The geometric and electronic structures of indole derivatives are extensively studied using ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods. researchgate.net For molecules similar in complexity to this compound, the B3LYP functional is a popular choice, often paired with various basis sets to achieve a balance between computational cost and accuracy. sphinxsai.comresearchgate.net

The process begins with the optimization of the molecule's ground-state geometry. Calculations using basis sets such as 6-311G(d,p), 6-311++G(d,p), and the correlation-consistent cc-pVTZ have been successfully applied to related heterocyclic compounds. sphinxsai.comresearchgate.net The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For indole and 5-aminoindole, DFT calculations have shown excellent agreement with experimental values for these parameters. researchgate.net The planarity of the indole ring system is a key feature, although substituents can cause minor deviations.

| Method | Basis Set | Typical Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | researchgate.net |

| DFT (B3LYP) | cc-pVTZ | High-accuracy Geometry Optimization, NLO Properties | sphinxsai.comresearchgate.net |

| Hartree-Fock (HF) | 6-311++G(d,p) | Comparative Geometry and Frequency Calculations | researchgate.net |

| TD-DFT (CAM-B3LYP) | 6-311++G(d,p) | Electronic Absorption Spectra (UV-Vis) | ijcce.ac.ir |

DFT calculations are crucial for understanding the electronic properties and predicting the reactivity of this compound. This is achieved through the analysis of several key descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing a visual guide to reactive sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into intramolecular and intermolecular interactions. It quantifies charge transfer between filled donor and empty acceptor orbitals, revealing the stabilizing effects of hyperconjugation and delocalization. sphinxsai.comijcce.ac.ir For instance, a large stabilization energy E(2) between a lone pair and an antibonding orbital indicates significant intramolecular charge transfer (ICT), which can influence the molecule's properties. sphinxsai.com

| Descriptor | Information Provided | Relevance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes sites for electrophilic and nucleophilic attack. | Predicts reactive centers for chemical transformations. |

| NBO Stabilization Energy (E(2)) | Quantifies intramolecular charge transfer and hyperconjugative interactions. | Explains electronic delocalization and stability. |

| Mulliken Atomic Charges | Describes the charge distribution among atoms in the molecule. | Helps in understanding electrostatic interactions. researchgate.net |

For molecules with rotatable bonds, such as the amino group in this compound, conformational analysis is essential. Theoretical studies can map the potential energy surface as a function of specific dihedral angles to identify stable conformers and the energy barriers between them. researchgate.net

This analysis is often performed using a combination of methods, such as scanning the total electronic energy while varying a specific torsion angle and using NBO analysis to understand the electronic effects governing the rotational barriers. researchgate.net For similar heterocyclic systems, it has been found that multiple conformers can coexist at room temperature, which can have implications for the molecule's biological activity and physical properties. researchgate.net The rotation of the amino group and its interaction with the adjacent cyano group and the indole ring would be a key area of investigation for the title compound.

Studies on Supramolecular Assembly and Intermolecular Interactions

The way molecules of this compound arrange themselves in the solid state is governed by non-covalent intermolecular interactions. These interactions dictate the crystal packing and ultimately influence the material's macroscopic properties.

Hydrogen bonding is a dominant force in the supramolecular assembly of indole derivatives containing amino and N-H groups. In the solid-state structure of this compound, several types of hydrogen bonds are expected to form a complex network.

Based on studies of analogous structures, the following interactions are likely:

N–H···N Bonds: The amino group (–NH₂) and the indole N-H can act as hydrogen bond donors, while the nitrogen of the carbonitrile group (–C≡N) is an excellent hydrogen bond acceptor. This can lead to the formation of chains or dimeric motifs.

N–H···O Bonds: In the presence of solvent molecules like water or in co-crystals, N-H groups can form strong hydrogen bonds with oxygen atoms. nih.gov In the crystal structure of 5-Bromo-1H-indole-2,3-dione, N—H⋯O hydrogen bonds link molecules into distinct chains. researchgate.net

C–H···O/N/π Interactions: Weaker C-H hydrogen bonds can also play a significant role in stabilizing the crystal lattice. Aromatic C-H groups can interact with oxygen or nitrogen atoms or with the π-system of an adjacent indole ring. nih.gov

These hydrogen bonds, along with potential π–π stacking interactions between the indole rings, create a robust three-dimensional supramolecular architecture. nih.govresearchgate.net The specific arrangement determines the crystal's density, stability, and other physical characteristics.

| Donor | Acceptor | Interaction Type | Structural Motif Example | Reference |

|---|---|---|---|---|

| Indole N-H | Nitrile N | N–H···N | Intermolecular chains or dimers | researchgate.net |

| Amino N-H | Nitrile N | N–H···N | Cross-linking of molecular chains | researchgate.net |

| Indole/Amino N-H | O (e.g., from solvent) | N–H···O | Formation of sheets or 3D networks | nih.govresearchgate.net |

| Aromatic C-H | π-system of indole ring | C–H···π | Further stabilization of the 3D network | nih.gov |

Non-Covalent Interactions and Crystal Engineering

Following a comprehensive review of publicly available scientific literature and crystallographic databases, it has been determined that there are no specific experimental or theoretical studies detailing the non-covalent interactions and crystal engineering of This compound .

Typically, the study of these interactions involves techniques like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms. This experimental data provides information on bond lengths, bond angles, and intermolecular distances, which are crucial for identifying and characterizing non-covalent contacts.

Furthermore, theoretical studies, often employing quantum chemical calculations, can complement experimental findings by providing insights into the energetics and nature of these interactions. Computational models can predict the most stable crystal packing arrangements and quantify the strength of various non-covalent bonds.

Despite a thorough search for research pertaining to This compound , no publications containing its crystal structure, or any computational analysis of its supramolecular assembly were identified. While studies on related indole derivatives exist eurjchem.com, the strict requirement to focus solely on the title compound prevents the inclusion of such data. The unique combination and positioning of the amino, bromo, and carbonitrile substituents on the indole scaffold would lead to a specific and distinct network of non-covalent interactions that cannot be accurately extrapolated from other molecules.

Therefore, without the foundational crystallographic data or dedicated theoretical studies for This compound , a detailed discussion of its non-covalent interactions and crystal engineering, including the generation of specific data tables, is not possible at this time.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For 2-Amino-5-bromo-1H-indole-3-carbonitrile, obtaining a suitable single crystal through methods like slow evaporation from a solvent would be the first step. avantorsciences.com The analysis would confirm the planarity of the indole (B1671886) ring system and provide exact measurements of the bond between the bromine atom and the indole ring, as well as the geometry of the amino and carbonitrile substituents at positions 2 and 3, respectively.

While specific crystallographic data for this compound is not widely published in publicly accessible literature, studies on closely related bromo-indole derivatives provide insight into the expected structural features. For instance, X-ray diffraction studies on other substituted indoles confirm the near-planar nature of the core bicyclic system and have been used to analyze intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net In the crystal lattice of the title compound, it would be expected that intermolecular hydrogen bonds would form, involving the amino group and the nitrogen of the nitrile group or the indole ring. mdpi.com

Table 1: Hypothetical Crystal Data for this compound (Note: This data is illustrative and not from a published crystal structure.)

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₆BrN₃ |

| Formula Weight | 236.07 g/mol synquestlabs.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.1 |

| b (Å) | ~18.9 |

| c (Å) | ~12.9 |

| β (°) | ~105.6 |

| Volume (ų) | ~2170 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.45 |

This hypothetical data is modeled on values reported for a related bromo-indole derivative. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule and their electronic environment. For this compound, distinct signals would be expected for the indole N-H proton, the amino (NH₂) protons, and the three aromatic protons on the benzene (B151609) ring. The chemical shift (δ) and splitting patterns of these aromatic protons would confirm their relative positions (H4, H6, and H7).

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. For the title compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts of C2, C3, and C5 would be significantly influenced by the amino, carbonitrile, and bromo substituents, respectively.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). researchgate.net It would show correlations between the adjacent aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. nih.gov It is invaluable for assigning the signals of the protonated carbons in the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over 2-4 bonds), which helps to piece together the molecular skeleton and assign quaternary (non-protonated) carbons, such as C2, C3, C3a, C5, C7a, and the carbon of the nitrile group. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ (Note: These are estimated values based on the analysis of related indole structures. Actual experimental values may vary.)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Proton Multiplicity |

| 2 | ~150 | - | - |

| 3 | ~85 | - | - |

| 3a | ~128 | - | - |

| 4 | ~125 | ~7.6 | d |

| 5 | ~114 | - | - |

| 6 | ~123 | ~7.2 | dd |

| 7 | ~113 | ~7.4 | d |

| 7a | ~135 | - | - |

| C≡N | ~118 | - | - |

| N1-H | - | ~11.0 | br s |

| N2-H₂ | - | ~6.5 | br s |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies (wavenumbers), making these methods excellent for identifying the presence of these groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the indole and amino groups would appear as distinct bands in the region of 3100-3500 cm⁻¹. The sharp, intense absorption of the nitrile (C≡N) group is a key diagnostic peak, typically found around 2200-2260 cm⁻¹. mdpi.com Aromatic C-H stretching and C=C bending vibrations, as well as the C-Br stretching frequency (typically below 1000 cm⁻¹), would also be observed.

Table 3: Key IR Absorption Frequencies for this compound (Note: Values represent typical ranges for the indicated functional groups.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3500 | Medium |

| Amino N-H | Symmetric & Asymmetric Stretch | 3100 - 3400 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile C≡N | Stretch | 2200 - 2260 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-Br | Stretch | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation pattern upon ionization.

For this compound (C₉H₆BrN₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion (M⁺) peak, with two signals of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. Common fragmentation pathways for indoles include the loss of small neutral molecules. For the title compound, potential fragmentation could involve the loss of HCN (from the indole ring or nitrile group), the bromine radical (Br•), or HBr. The study of these fragmentation patterns helps to confirm the connectivity of the molecular structure.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value / Description |

| Molecular Formula | C₉H₆BrN₃ |

| Monoisotopic Mass | 234.9745 Da |

| Nominal Mass | 235 Da |

| Molecular Ion (M⁺) | m/z ≈ 235 and 237 (Characteristic Br isotope pattern) |

| Key Fragmentation Pathways | Loss of Br, HCN, HBr |

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used in pharmaceutical and chemical research to assess the purity of synthesized compounds. avantorsciences.com

To analyze this compound, a reverse-phase HPLC method would typically be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase. The purity of the sample is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. A single, sharp peak would indicate a high degree of purity. The method is also scalable for the preparative separation and purification of the compound. sielc.com

Table 5: Exemplary HPLC Method for Purity Analysis (Note: This is a general method; optimization would be required for this specific compound.)

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid for MS compatibility) sielc.com |

| Gradient | Isocratic or Gradient elution (e.g., 20% to 80% Acetonitrile over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm and 280 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Research Applications and Potential in Chemical Science

2-Amino-5-bromo-1H-indole-3-carbonitrile as a Versatile Chemical Building Block

This compound serves as a multifaceted building block in organic synthesis. Its structural features—the indole (B1671886) core substituted with an amino group at the 2-position, a cyano group at the 3-position, and a bromine atom at the 5-position—provide multiple reactive sites for constructing complex molecular architectures. synquestlabs.comreagentia.euscisupplies.eu The indole ring itself is a privileged scaffold in drug discovery, and the specific functional groups on this compound enhance its utility. researchgate.net

Halogenated organic compounds, such as this bromo-indole derivative, are considered extremely versatile synthons in organic chemistry, enabling the synthesis of complex molecules for pharmaceuticals and agrochemicals. acs.org The amino group can act as a nucleophile or be transformed into other functional groups, while the cyano group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine. The bromine atom is particularly valuable as it provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, alkyl, or alkynyl substituents. researchgate.net This trifecta of reactivity makes this compound a key intermediate for generating libraries of substituted indole compounds for further research. frontiersin.org

Role in the Development of Diverse Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of a wide array of diverse and complex heterocyclic systems. The indole nucleus itself is a recurring building block in cycloaddition reactions to produce frameworks such as cyclohepta[b]indoles and tetrahydrocarbazoles. researchgate.net

The functional groups of this compound facilitate its use in constructing fused heterocyclic systems. For example, related 2-amino-indole derivatives can be used to synthesize quinazolines and pyrazino-fused indoles. nih.govresearchgate.net The presence of the amino and cyano groups allows for condensation reactions with various reagents to form new rings fused to the indole core. Furthermore, related bromo-indole compounds have been successfully used to create spirooxindoles, a class of compounds with significant biological activity, through multicomponent reactions. mdpi.com For instance, the reaction of 5-bromoindole (B119039) derivatives can lead to the formation of complex spirocyclic systems containing pyran and pyrazole (B372694) rings. mdpi.com The ability to use this compound in cascade reactions and multicomponent reactions underscores its efficiency in generating molecular diversity from a single, accessible starting material. researchgate.netuni-rostock.de

Contribution to Medicinal Chemistry Research Through Indole Scaffold Exploration

The indole scaffold is a fundamental structural motif in medicinal chemistry, found in numerous compounds with a wide range of physiological and pharmacological activities, including anti-cancer, anti-diabetic, and anti-HIV properties. researchgate.net this compound contributes significantly to this field by providing a template for the exploration and development of novel therapeutic agents. Its derivatives are investigated for their potential to interact with various biological targets.

The search for new antimicrobial agents is a critical area of research, and the indole scaffold is a promising starting point. Researchers have successfully synthesized novel indole derivatives with significant anti-tubercular and anti-viral activities.

Anti-tubercular Activity: Studies have shown that indole derivatives can be potent against Mycobacterium tuberculosis. For example, a series of spirothiazolidinone derivatives based on a 5-chloro-3-phenyl-1H-indole scaffold demonstrated notable anti-TB activity against the H37Rv strain, with some compounds showing minimum inhibitory concentration (MIC) values as low as 3.9 µM. nih.gov Similarly, other research has identified coumarin-based furan (B31954) and pyrrole (B145914) derivatives with anti-tuberculosis activity, with one compound exhibiting an MIC of 1.6 µg/mL. mdpi.com The structural features of this compound make it a suitable precursor for creating analogous compounds to target M. tuberculosis. nih.govresearchgate.net

Anti-viral Activity: The indole core is also a key component in the development of antiviral agents. Research into 3-alkynyl-5-aryl-7-aza-indoles has identified compounds with broad-spectrum antiviral activity against viruses such as Respiratory Syncytial Virus (RSV) and SARS-CoV-2. frontiersin.org One hit compound showed promising inhibition of RSV with a half-maximal effective concentration (EC50) of 0.19 µM. frontiersin.org The synthesis of these compounds often involves Sonogashira cross-coupling reactions on a bromo-substituted indole scaffold, highlighting a direct application pathway for this compound in generating novel antiviral candidates. frontiersin.org

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Spirothiazolidinone Indole Derivatives | Mycobacterium tuberculosis | Compounds 4h and 5h displayed anti-TB activity with MIC values of 3.9 and 7.8 µM, respectively. | nih.gov |

| 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans | Mycobacterium tuberculosis | Compound 11a showed a better MIC (1.6 µg/mL) than standard drugs like Pyrazinamide and Streptomycin. | mdpi.com |

| 3-alkynyl-5-aryl-7-aza-indoles | Respiratory Syncytial Virus (RSV) | Compound 1 showed potent inhibition of RSV-induced cytopathic effect with an EC50 of 0.19 µM. | frontiersin.org |

| Bisindole Derivatives | HIV-1 gp41 | Compound 6j exhibited an EC50 of 0.2 µM against HIV-1 replication. | nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org For indole-based scaffolds, SAR studies guide the optimization of lead compounds to enhance potency and selectivity.

Using precursors like this compound, chemists can systematically modify the indole scaffold and analyze the resulting changes in biological effect. For example, in the development of HIV-1 fusion inhibitors targeting the gp41 protein, SAR studies on bis-indole compounds revealed critical information. nih.govacs.org It was found that the linkage between the indole rings (e.g., 6–6' vs. 5–5') significantly impacted activity, with the 6-6' linked compounds showing higher potency. nih.gov Similarly, studies on 5-bromoindole-2-carboxylic acid derivatives as potential EGFR inhibitors have helped to establish the SAR for this class of compounds, noting that specific substitutions lead to potent anti-cancer activity. researchgate.net These studies are essential for rationally designing more effective drug candidates.

Computational, or in silico, methods are integral to modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into ligand-protein interactions. nih.gov These approaches are widely used in the exploration of indole derivatives.

Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule to its target protein. nih.gov For instance, docking studies were performed on novel 5-bromoindole-2-carboxylic acid derivatives to predict their function as EGFR tyrosine kinase inhibitors, which was later confirmed by in vitro assays. researchgate.net Similarly, docking has been used to understand the binding of indolylquinazolinones to alarmone synthetase proteins in M. tuberculosis, guiding the design of new anti-tubercular agents. nih.gov These computational models, often built using the three-dimensional structure of the target protein, help prioritize which derivatives of a scaffold like this compound should be synthesized and tested, saving significant time and resources. nih.gov

Applications in Agrochemical and Material Sciences Research

While the primary focus of research on this compound and related compounds has been in medicinal chemistry, its potential extends to other fields such as agrochemical and material sciences.

Agrochemicals: Heterocyclic compounds, including indoles and pyrazoles, are prevalent in agrochemicals. mdpi.comuni-rostock.de Halogenated compounds are important building blocks for the synthesis of herbicides and pesticides. acs.org For example, a method for oxidizing carbon-halogen bonds has potential applications in the large-scale synthesis of the phenoxybutyric herbicide MCPB. acs.org The reactivity of the bromo-substituent on this compound makes it a candidate for developing new agrochemical agents, although specific examples are not yet widespread in the literature.

Material Sciences: The indole ring system possesses interesting electronic and photophysical properties. Fluorescent amino acids, for example, are used as versatile building blocks in chemical biology for creating fluorescent macromolecules. nih.gov The conjugated system of the indole nucleus can be modified to tune these properties. The functional groups on this compound could be used to polymerize or attach the molecule to surfaces, suggesting potential applications in the development of novel organic materials, sensors, or dyes. However, this remains an area with significant room for exploration.

Inspiration for Bio-Mimetic Synthesis and Natural Product Analogues

The specific chemical compound, this compound, does not appear in readily available scientific literature as a direct precursor or inspirational scaffold for biomimetic synthesis or the development of natural product analogues. Extensive searches of chemical databases and research articles did not yield specific instances where this particular molecule was utilized for these purposes.

However, the structural motifs present in this compound—namely the 2-aminoindole core and the bromine substituent at the 5-position—are of significant interest in the broader context of medicinal chemistry and natural product synthesis. The indole ring system is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals. nih.gov Many marine indole alkaloids, for instance, feature bromine atoms, which can significantly influence their biological activity. nih.gov

The 2-aminoindole framework itself is a key component in numerous biologically active compounds with a wide range of therapeutic applications, including inhibitors of kinases and phosphodiesterases. nih.gov Synthetic methodologies for creating libraries of 2-aminoindole derivatives are actively being developed to explore their potential as therapeutic agents. nih.govnih.gov

Furthermore, the synthesis of brominated indole derivatives is an area of active research, with a focus on creating analogues of naturally occurring indole phytoalexins. beilstein-archives.org For example, 5-bromobrassinin, a synthetic derivative of a natural phytoalexin, has demonstrated enhanced pharmacological properties compared to its non-brominated parent compound. beilstein-archives.org This highlights the potential role of the 5-bromo-indole moiety in modulating the biological activity of complex molecules.

While direct evidence is lacking for the use of this compound in biomimetic synthesis, the constituent parts of the molecule are well-represented in the design and synthesis of novel bioactive compounds and natural product analogues. Future research may yet uncover a direct role for this specific compound as a building block or template in the creation of complex, biologically inspired molecules.

Conclusion and Future Research Directions

Synthesis and Derivatization Achievements for 2-Amino-5-bromo-1H-indole-3-carbonitrile

The synthesis of the 2-amino-1H-indole-3-carbonitrile core is a well-established area of organic chemistry, with several named reactions providing access to this valuable heterocyclic motif. While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its construction can be envisioned through established synthetic strategies for related polysubstituted indoles.

One plausible approach involves a one-pot, two-step solution-phase method starting from a suitably substituted 2-halonitrobenzene. nih.govnih.gov This process would likely begin with the nucleophilic aromatic substitution of a 2-halo-4-bromonitrobenzene with a cyanoacetamide, followed by a reductive cyclization of the resulting intermediate to furnish the desired this compound. nih.govnih.gov

Alternative classical methods for constructing the 2-amino-3-cyano-indole framework include the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to form 2-aminothiophenes, a reaction that can be adapted for the synthesis of 2-aminopyrroles and subsequently indoles. wikipedia.orgorganic-chemistry.orgnih.gov Another relevant strategy is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile that can be adapted to form cyclic ketones and, by extension, heterocyclic systems like indoles. wikipedia.orgchem-station.comsynarchive.com

The derivatization of the this compound scaffold offers numerous possibilities for creating a diverse library of compounds with potentially valuable biological activities. The presence of three distinct functional handles—the C5-bromo atom, the C2-amino group, and the indole (B1671886) N-H—allows for selective modifications.

The bromine atom at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, can be employed to introduce a wide variety of aryl and heteroaryl substituents at this position. nih.govresearchgate.netrsc.orgwikipedia.org This reaction typically utilizes a palladium catalyst and a base to couple the bromoindole with a boronic acid or ester. nih.govwikipedia.orglibretexts.org Similarly, the Buchwald-Hartwig amination offers a robust method for the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups at the C5 position by coupling with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand. rsc.orgresearchgate.netwikipedia.orglibretexts.orgyoutube.com

The amino group at the C2 position and the indole nitrogen are amenable to a range of derivatization reactions, including N-alkylation and acylation, to introduce further diversity. beilstein-archives.orgnih.gov

Unexplored Reactivity and Synthetic Challenges

Despite the known reactivity of the individual functional groups, the interplay of the amino, bromo, and cyano substituents on the indole ring of this compound presents a landscape of unexplored reactivity. The electron-donating nature of the amino group at C2 and the electron-withdrawing character of the nitrile group at C3, coupled with the halogen at C5, create a unique electronic environment that could lead to novel and unexpected chemical transformations.

A significant synthetic challenge lies in the regioselective functionalization of this polysubstituted indole. For instance, selective reaction at the C2-amino group without affecting the indole nitrogen or vice versa requires careful selection of reaction conditions and protecting group strategies. The development of orthogonal protection and deprotection schemes would be crucial for the systematic and controlled derivatization of this molecule.

Furthermore, the reactivity of the C4, C6, and C7 positions of the indole nucleus in electrophilic substitution reactions remains to be systematically investigated in the context of the existing substituents. The directing effects of the amino, bromo, and cyano groups will influence the outcome of such reactions, potentially leading to the synthesis of even more complex and highly functionalized indole derivatives.

The potential for the bromo substituent to participate in halogen-dance reactions or to be transformed into other functional groups via oxidation or other means also presents an area ripe for exploration. acs.org

Opportunities for Advanced Computational and Spectroscopic Studies

Computational chemistry, employing methods such as Density Functional Theory (DFT), can be a powerful tool to predict the geometric and electronic properties of the molecule. Such studies can elucidate the conformational preferences, charge distribution, and frontier molecular orbital energies, which are crucial for understanding its reactivity and potential intermolecular interactions. Furthermore, computational modeling can be used to simulate its vibrational (IR and Raman) and electronic (UV-Vis) spectra, aiding in the interpretation of experimental data once it becomes available.

Advanced spectroscopic techniques will be indispensable for the unambiguous characterization of this compound and its derivatives. One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for elucidating the precise connectivity and spatial arrangement of atoms. High-resolution mass spectrometry will provide accurate molecular weight and elemental composition data. Infrared (IR) spectroscopy will be useful for identifying the characteristic vibrational frequencies of the amino, cyano, and N-H functional groups.

Future Prospects for Indole Carbonitriles in Interdisciplinary Research

Indole carbonitriles, as a class of compounds, hold immense promise for interdisciplinary research, particularly in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active natural products and pharmaceutical agents. The introduction of a cyano group, along with other functional groups as seen in this compound, can significantly modulate the electronic properties and binding interactions of the molecule with biological targets.

The derivatization potential of this compound opens up avenues for the creation of compound libraries for high-throughput screening against various diseases. The ability to introduce diverse substituents at the C5 position via cross-coupling reactions, for example, allows for the exploration of structure-activity relationships in a systematic manner.

In the realm of materials science, functionalized indoles are being explored for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties conferred by the combination of the indole ring and the cyano group could lead to the development of novel materials with tailored optoelectronic characteristics.

Q & A

Basic Research Question

- X-ray crystallography : Resolves bond angles (e.g., C15–C16–Cl1: 120.9° ) and confirms substituent positions.

- 2D NMR : COSY and HSQC distinguish overlapping signals (e.g., aromatic protons at δ 7.45–7.32 ppm ).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M-H]⁻ = 312.9878 Da ).

How should researchers address discrepancies in reported melting points or spectral data for this compound?

Advanced Research Question

Contradictions may stem from polymorphs or impurities. Mitigation strategies:

- Recrystallization : Test solvents (e.g., ethanol vs. DCM) to isolate stable polymorphs .

- DSC/TGA : Analyze thermal behavior to detect polymorphic transitions or decomposition .

- Comparative spectroscopy : Cross-validate NMR shifts with computational models (DFT) .

What mechanistic insights guide the design of this compound as a bioactive scaffold?

Advanced Research Question

- Electrophilic substitution : The bromine atom enhances electron-withdrawing effects, directing reactions to the 3- and 6-positions .

- Hydrogen-bonding motifs : The amino and cyano groups facilitate interactions with biological targets (e.g., kinase ATP-binding pockets ).

- Computational modeling : MD simulations predict binding affinities to enzymes like Flt3 or PKC .

What methodologies are recommended for evaluating the biological activity of this compound?

Basic Research Question

- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., Bisindolylmaleimide V as a PKC inhibitor ).

- Cell viability assays : Use MTT or resazurin in cancer lines (e.g., HeLa or MCF-7) .

- ADMET profiling : Assess solubility (LogP via shake-flask method) and metabolic stability (microsomal incubation) .

How can researchers reconcile conflicting bioactivity data across structurally similar indole derivatives?

Advanced Research Question

- SAR studies : Systematically modify substituents (e.g., replace Br with Cl or Me ) and correlate with activity.

- Crystallographic docking : Resolve co-crystal structures with targets (e.g., Flt3 ) to identify critical binding residues.

- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.